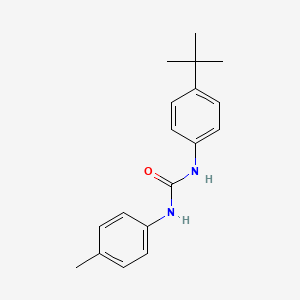

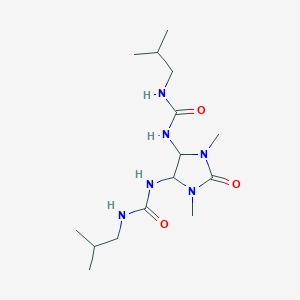

![molecular formula C22H17N3OS B5510604 2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)

2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinones often involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of benzylideneamino-quinazolinones among other products. This process can be characterized by methanol as a solvent and the use of oxidizing agents like KMnO_4 to facilitate the reaction (P. Reddy et al., 1986). Additionally, lithiation techniques have been applied to 3-amino-quinazolinones, allowing for the introduction of various substituents through reactions with electrophiles, offering a pathway to synthesize 2-substituted quinazolinone derivatives (Keith Smith et al., 1996).

Molecular Structure Analysis

The crystal structure of related quinazolinone compounds provides insight into their molecular geometry and intermolecular interactions. One study detailed the crystal structure of a quinazolinone derivative, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, which might be reflective of the structural characteristics of similar quinazolinone derivatives (L. Yong, 2005).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions due to their reactive sites, such as the amino group and the quinazolinone ring. They have been involved in reactions with Schiff bases, leading to the formation of benzylideneamino derivatives. The introduction of substituents at different positions on the quinazolinone ring can significantly alter its reactivity and the types of chemical transformations it can undergo (P. Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the quinazolinone core. For instance, the synthesis and crystallographic analysis of quinazolinone derivatives have provided valuable information about their molecular arrangements and physical characteristics (L. Yong, 2005).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity, stability, and potential to participate in various chemical reactions, are pivotal for their applications in organic synthesis. The ability of quinazolinones to undergo lithiation and react with a wide range of electrophiles demonstrates their versatility as synthetic intermediates (Keith Smith et al., 1996).

属性

IUPAC Name |

2-methyl-3-[(E)-(4-phenylsulfanylphenyl)methylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c1-16-24-21-10-6-5-9-20(21)22(26)25(16)23-15-17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-15H,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTIVNDOZNRNMQ-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)

![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)

![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)

![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)